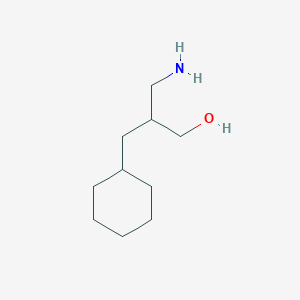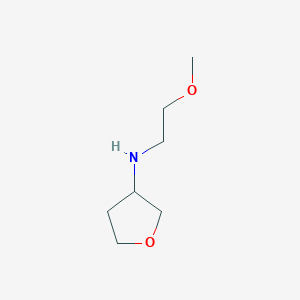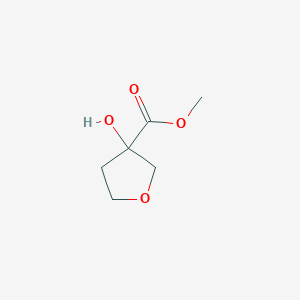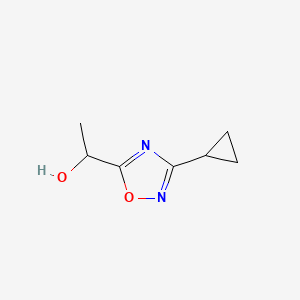
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile
Overview
Description
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is 1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile and its derivatives have been extensively studied in the field of synthetic chemistry. For instance, pyrazine derivatives are known for a wide range of biological activities. They have been used as intermediates in the synthesis of various heterocyclic compounds. In a study by Kučerová-Chlupáčová et al. (2008), pyrazine-2-carbonitriles were used as intermediates for the preparation of potential antifungal and antimycobacterial drugs.
Application in Material Sciences
The structural properties of pyrazine-2-carbonitrile derivatives make them suitable for applications in material sciences. In a study by Zhang and Yang (2011), a mononuclear complex using 5-(pyridin-2-yl)pyrazine-2-carbonitrile was synthesized, demonstrating the potential of these compounds in forming complex molecular structures.
Antimicrobial and Antifungal Applications
Some derivatives of pyrazine-2-carbonitrile have been evaluated for their antimicrobial and antifungal properties. A study by Al‐Azmi and Mahmoud (2020) synthesized novel derivatives that were tested as antimicrobial agents.
Catalysis and Green Chemistry
Pyrazine-2-carbonitrile derivatives have been used in the field of catalysis and green chemistry. For instance, Poonam and Singh (2019) developed a novel protocol for synthesizing pyrazole-4-carbonitrile derivatives using a recyclable catalyst, demonstrating the potential of these compounds in sustainable chemical processes.
Potential in Cancer Research
There is ongoing research into the potential application of pyrazine derivatives in cancer research. For example, Nimbalkar et al. (2017) synthesized pyrazole-5-carbonitriles that showed promising anticancer activity against multiple human cancer cell lines.
Safety And Hazards
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZOJVMRDCHPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)


![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)
![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)



